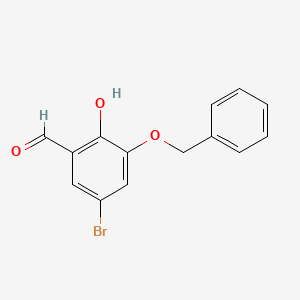

3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde

Description

Structural Characterization and Nomenclature of 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for substituted benzaldehyde derivatives. The compound is formally designated as 5-bromo-2-hydroxy-3-(phenylmethoxy)benzaldehyde according to Chemical Abstracts Service naming conventions. The numerical positioning system used in this nomenclature indicates the specific locations of functional groups relative to the aldehyde carbon, which serves as the reference point for numbering the aromatic ring system.

The systematic identification of this compound includes several key registry numbers and database identifiers. The Chemical Abstracts Service Registry Number for this compound is 17054-27-2, which provides a unique identifier for this specific chemical entity. Alternative synonyms documented in chemical databases include benzaldehyde, 5-bromo-2-hydroxy-3-(phenylmethoxy)- and 5-bromo-2-hydroxy-3-phenylmethoxybenzaldehyde, reflecting different approaches to describing the same molecular structure.

The molecular formula C₁₄H₁₁BrO₃ indicates the precise atomic composition, comprising fourteen carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms. This formula reflects the integration of the benzaldehyde core structure with the benzyloxy, hydroxyl, and bromo substituents. The compound belongs to the broader class of specialty materials and substituted aromatic aldehydes, which are characterized by their potential for diverse chemical transformations and applications in synthetic organic chemistry.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted aromatic compounds with multiple functional groups. The benzene ring maintains its planar configuration despite the presence of bulky substituents, though steric interactions between neighboring groups may introduce slight deviations from perfect planarity. Similar brominated hydroxybenzaldehyde derivatives demonstrate essentially planar molecular conformations, as observed in crystallographic studies of related compounds.

The spatial arrangement of functional groups in this molecule creates specific geometric relationships that influence both its chemical reactivity and spectroscopic properties. The benzyloxy group at the 3-position introduces additional aromatic character through the phenyl ring component, potentially allowing for aromatic pi-pi stacking interactions in crystal structures. Research on structurally similar compounds indicates that such benzyloxy-substituted aromatic systems often exhibit dihedral angles between aromatic rings in the range of 4-5 degrees, suggesting near-coplanar arrangements.

Crystallographic analysis techniques applicable to this compound include single-crystal X-ray diffraction, which can provide precise determination of bond lengths, bond angles, and intermolecular interactions. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (oxygen atoms in benzyloxy and aldehyde groups) suggests potential for significant intermolecular hydrogen bonding networks in crystalline phases. Studies of related brominated salicylaldehyde derivatives reveal that such compounds commonly form zigzag chain structures through intermolecular hydrogen bonding interactions.

The molecular conformation is likely stabilized by intramolecular hydrogen bonding between the 2-hydroxyl group and the aldehyde oxygen, a common feature observed in salicylaldehyde derivatives. This intramolecular interaction contributes to the overall molecular stability and influences the compound's spectroscopic characteristics, particularly in Nuclear Magnetic Resonance and infrared spectroscopy analyses.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic signals corresponding to distinct molecular environments created by the various functional groups and their electronic influences. The aldehyde proton typically appears as a distinctive singlet in the downfield region, generally between 9.5-10.0 parts per million, reflecting the strong deshielding effect of the carbonyl group.

The aromatic proton signals appear in the typical aromatic region between 6.5-8.0 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine substituent and the electron-donating characteristics of the hydroxyl and benzyloxy groups. The benzyloxy methylene protons manifest as a characteristic singlet around 5.0-5.2 parts per million, while the phenyl protons of the benzyloxy group contribute multiple signals in the aromatic region. Integration patterns and multiplicity analysis provide definitive confirmation of the number and environment of each type of proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers detailed information about the carbon framework of the molecule. The aldehyde carbon typically resonates around 190-195 parts per million, while aromatic carbons appear between 100-160 parts per million with specific chemical shifts dependent on their substitution patterns and electronic environments. The benzyloxy methylene carbon characteristically appears around 70-75 parts per million. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy, provide definitive assignments of individual carbon and proton signals through connectivity analysis.

The implementation of standardized Nuclear Magnetic Resonance data reporting formats, such as Nuclear Magnetic Resonance Extracted Data protocols, ensures comprehensive documentation of spectroscopic parameters including chemical shifts, coupling constants, signal multiplicities, and integration values. These standardized approaches facilitate accurate structural verification and enable systematic comparison with related compounds in chemical databases.

Infrared and Ultraviolet-Visible Absorption Profiles

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for the functional groups present in this compound. The carbonyl stretch of the aldehyde group typically appears as a strong absorption band around 1680-1700 reciprocal centimeters, reflecting the characteristic vibrational frequency of the carbon-oxygen double bond. The hydroxyl group contributes a broad absorption band in the 3200-3600 reciprocal centimeters region, with the exact position and breadth influenced by hydrogen bonding interactions.

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1450-1600 reciprocal centimeters region, while carbon-hydrogen bending modes of the aromatic rings appear around 750-900 reciprocal centimeters. The presence of the bromine substituent introduces characteristic perturbations to the normal aromatic vibrations, often resulting in slight shifts of band positions compared to unsubstituted analogs. The benzyloxy group contributes additional complexity through ether carbon-oxygen stretching vibrations typically observed around 1200-1300 reciprocal centimeters.

Ultraviolet-visible absorption spectroscopy reveals electronic transitions characteristic of the extended aromatic system with its various substituents. The compound exhibits absorption maxima corresponding to pi-pi* transitions of the aromatic rings, with specific wavelengths influenced by the electronic effects of the substituents. The hydroxyl and benzyloxy groups generally shift absorption to longer wavelengths compared to simple benzaldehyde due to their electron-donating character, while the bromine substituent may introduce additional electronic perturbations.

The analysis of absorption maxima wavelengths and molar absorptivity values provides quantitative information about the electronic structure and can be used for compound identification and concentration determination according to Beer-Lambert law principles. Comparison with ultraviolet-visible spectra of structurally related compounds enables assessment of substituent effects on electronic transitions and aids in structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and detailed fragmentation pathway information. The molecular ion peak appears at mass-to-charge ratio 307/309, reflecting the characteristic isotope pattern of bromine-containing compounds where the two peaks differ by two mass units due to the presence of bromine-79 and bromine-81 isotopes. The relative intensities of these peaks follow the natural abundance ratio of bromine isotopes, providing additional confirmation of bromine presence.

Characteristic fragmentation patterns include loss of the benzyloxy group through cleavage of the ether bond, resulting in fragment ions corresponding to the brominated hydroxybenzaldehyde core. The benzyl cation (mass-to-charge ratio 91) represents a particularly stable fragment commonly observed in mass spectra of benzyloxy-substituted compounds due to resonance stabilization of the tropylium ion structure. Additional fragments may include the phenylmethoxy radical and various combinations resulting from multiple bond cleavages.

| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 307/309 | Complete molecule | Variable |

| Base Peak | Various | Most stable fragment | 100% |

| Benzyl Cation | 91 | C₇H₇⁺ | High |

| Phenylmethoxy | 107 | C₇H₇O⁺ | Moderate |

High-resolution mass spectrometry enables precise molecular formula determination and differentiation from closely related isomers. Tandem mass spectrometry techniques provide detailed fragmentation pathways through controlled collision-induced dissociation, enabling structural confirmation and identification of fragment connectivity patterns. The integration of mass spectrometric data with Nuclear Magnetic Resonance and infrared spectroscopic information provides comprehensive structural characterization essential for definitive compound identification and purity assessment.

Properties

IUPAC Name |

5-bromo-2-hydroxy-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-12-6-11(8-16)14(17)13(7-12)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFREXKCUIXEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40790332 | |

| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697302-70-8 | |

| Record name | 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-hydroxybenzaldehyde Derivatives

- Starting material: 2,3-dihydroxybenzaldehyde or 3-hydroxybenzaldehyde is commonly used as the substrate.

- Brominating agent: N-Bromosuccinimide (NBS) or molecular bromine (Br2) under controlled conditions.

- Reaction conditions: Typically conducted in acetonitrile or chloroform solvent at room temperature.

- Regioselectivity: Bromination occurs preferentially at the 5-position relative to the hydroxy group due to electronic and steric effects.

- Example procedure:

A solution of 2 (4.00 g, 17.5 mmol) in MeCN (90 mL) is treated with ammonium acetate and NBS (3.28 g) at room temperature, stirring until completion monitored by TLC. The product is isolated by extraction and purification, yielding 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde after subsequent benzylation.

O-Benzylation of Hydroxy Group

- Reagents: Benzyl bromide (BnBr) and potassium carbonate (K2CO3) or other bases.

- Solvent: Acetone or dimethylformamide (DMF) is used to dissolve reactants.

- Conditions: Reaction at room temperature or slightly elevated temperature with stirring for several hours.

- Outcome: The hydroxy group at position 3 is converted to the benzyloxy ether, protecting the phenol and modifying the molecule’s properties.

- Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

Alternative Synthetic Route via Complex Formation and Formylation

A patented method for related bromohydroxybenzaldehydes involves:

- Formation of a complex between m-bromophenol, triethylamine, and magnesium chloride in acetonitrile at 30–60°C.

- Addition of paraformaldehyde at elevated temperature (70–80°C) for 6 hours to introduce the aldehyde function.

- Quenching with dilute hydrochloric acid, extraction, drying, and concentration to yield crude 4-bromo-2-hydroxybenzaldehyde, which can be further functionalized to the benzyloxy derivative.

Reaction Conditions and Yields

Mechanistic Insights and Research Findings

- Bromination of hydroxybenzaldehydes can yield regioisomeric products; however, under controlled conditions with NBS and ammonium acetate, the 5-bromo derivative is favored due to electronic directing effects of the hydroxy and aldehyde groups.

- O-Benzylation proceeds via nucleophilic substitution where the phenolic oxygen attacks benzyl bromide, facilitated by base deprotonation.

- The complexation of m-bromophenol with triethylamine and magnesium chloride activates the aromatic ring towards electrophilic substitution, enabling efficient formylation with paraformaldehyde under mild conditions.

- Purification typically involves aqueous workup, extraction with organic solvents (e.g., methyl tert-butyl ether), drying, and chromatographic separation to isolate the pure compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

Substitution: NaOCH3, NaOEt, in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 3-(Benzyloxy)-5-bromo-2-hydroxybenzoic acid.

Reduction: 3-(Benzyloxy)-5-bromo-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that compounds similar to 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of bromosalicylaldehyde possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study : In a comparative study, various salicylaldehyde derivatives were tested for their antibacterial efficacy. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli, making it a candidate for further development as an antimicrobial agent.

2. Anti-cancer Properties

The compound has also been investigated for its potential anti-cancer effects. Schiff bases derived from salicylaldehydes have shown promise in inhibiting cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry reported that a series of Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde demonstrated cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM . The mechanism was attributed to the induction of apoptosis in cancer cells.

Applications in Organic Synthesis

1. Synthesis of Schiff Bases

This compound serves as a precursor for synthesizing various Schiff bases, which are important intermediates in organic synthesis.

Table 1: Schiff Bases Derived from this compound

These Schiff bases can be further modified to enhance their biological activities or to create new materials with specific properties.

Applications in Materials Science

1. Photochemical Applications

The photochemical properties of compounds like this compound have been explored for potential use in photonic devices. The ability of this compound to undergo photochromic reactions makes it suitable for applications in light-responsive materials.

Case Study : Research has shown that derivatives can be incorporated into polymer matrices to create photoresponsive films that change color upon exposure to UV light . This property is valuable for applications in smart coatings and sensors.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and spectral differences between the target compound and its analogs:

Substituent Effects on Properties

- Benzyloxy (-OBn) vs. Methoxy (-OCH₃): The benzyloxy group in the target compound increases molecular weight by ~92 g/mol compared to 5-bromo-3-methoxysalicylaldehyde . Methoxy groups, being smaller, may allow tighter crystal packing, as seen in salicylaldehyde derivatives .

Bromine Position and Electronic Effects:

Bromine at position 5 (meta to hydroxyl) creates an electron-withdrawing effect, polarizing the aromatic ring. This contrasts with 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, where bromine at position 3 alters electronic distribution and steric interactions .Steric and Crystallographic Considerations:

The bulky tert-butyl group in 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde disrupts planar molecular conformations, as evidenced by its resolved crystal structure . The benzyloxy group in the target compound likely induces similar steric effects, influencing reactivity in condensation or nucleophilic substitution reactions.

Biological Activity

3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde (C_14H_13BrO_3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a hydroxyl group, a benzyl ether, and a bromine atom, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing various derivatives revealed that this compound demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these bacteria were reported as follows:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| This compound | B. subtilis | 30 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in combating resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

The mechanism of action appears to involve the induction of apoptosis, characterized by an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2, resulting in a favorable Bax/Bcl-2 ratio that promotes cell death .

Study on Antimicrobial Efficacy

In a comprehensive study evaluating the antimicrobial efficacy of various benzaldehyde derivatives, this compound was highlighted for its favorable activity against S. aureus. The study concluded that modifications to the benzaldehyde structure could enhance its antimicrobial properties, suggesting avenues for further research into structure-activity relationships .

Study on Anticancer Properties

Another significant study focused on the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, reinforcing the compound's potential as an anticancer agent through the modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Benzyloxy)-5-bromo-2-hydroxybenzaldehyde, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common route involves regioselective benzylation of 5-bromo-2-hydroxybenzaldehyde derivatives. For example, benzyl halides (e.g., benzyl chloride or bromide) can react with the phenolic hydroxyl group under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF at 60–80°C for 24–48 hours . Catalytic KI may enhance reactivity. Monitoring via TLC or HPLC is critical to avoid over-alkylation. Post-reaction purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires controlled stoichiometry (1:1.2 aldehyde:benzyl halide) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aldehyde proton at δ ~9.8–10.2 ppm) .

- IR : Confirms hydroxyl (broad peak ~3200–3400 cm⁻¹) and aldehyde (sharp ~1680–1720 cm⁻¹) functionalities .

- X-ray crystallography : Resolves regiochemistry and confirms intramolecular hydrogen bonding (e.g., O–H∙∙∙O between hydroxyl and aldehyde groups). SHELX programs are widely used for structure refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Strategies include:

- Variable-temperature NMR : Detects conformational flexibility in solution.

- DFT calculations : Compare experimental and computed NMR/IR spectra to validate static vs. dynamic structures.

- Multi-technique validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Q. What experimental approaches can probe the reactivity of the bromine and benzyloxy substituents in further functionalization?

- Methodological Answer :

- Bromine substitution : Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysts, base, 80–100°C in THF/H₂O) to replace Br with aryl groups .

- Benzyloxy deprotection : Hydrogenolysis (H₂/Pd-C in ethanol) or acidic cleavage (HBr/AcOH) to regenerate the hydroxyl group for subsequent reactions.

- Aldehyde reactivity : Condensation with amines (Schiff base formation) or Grignard additions for derivative libraries .

Q. How to design a regioselective synthesis of derivatives without disrupting existing functional groups?

- Methodological Answer :

- Protecting groups : Temporarily protect the aldehyde (e.g., acetal formation) before modifying other sites.

- Directed ortho-metalation : Use directing groups (e.g., hydroxyl) to install substituents at specific positions via lithiation or C–H activation .

- Microwave-assisted synthesis : Enhances regioselectivity and reduces side reactions in multi-step pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.